molecular formula C20H23NO4 B255073 N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Número de catálogo B255073
Peso molecular: 341.4 g/mol
Clave InChI: BPZFKVUFOSRBPM-MDZDMXLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is commonly referred to as DMTA and has been studied for its ability to interact with various biological systems, including the endocannabinoid system and the opioid system.

Mecanismo De Acción

DMTA's mechanism of action involves its interaction with various biological systems, including the endocannabinoid and opioid systems. As a partial agonist of the CB1 receptor, DMTA can modulate the activity of this receptor, which is involved in regulating pain, mood, and appetite. As a partial agonist of the mu-opioid receptor, DMTA can modulate the activity of this receptor, which is involved in regulating pain and reward.
Biochemical and Physiological Effects:
DMTA has been shown to have a variety of biochemical and physiological effects, including analgesic and anti-inflammatory properties. In animal studies, DMTA has been shown to reduce pain and inflammation in models of acute and chronic pain. DMTA has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using DMTA in lab experiments is its ability to interact with multiple biological systems, including the endocannabinoid and opioid systems. This allows researchers to study the effects of DMTA on a variety of physiological processes, including pain, mood, and appetite. One limitation of using DMTA in lab experiments is its potential for off-target effects, which could complicate the interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for research on DMTA. One area of research could focus on the development of DMTA-based therapeutics for the treatment of pain and inflammation. Another area of research could focus on the development of DMTA-based therapeutics for the treatment of mood disorders, such as anxiety and depression. Additionally, further research could be conducted to better understand the mechanism of action of DMTA and its potential for off-target effects.

Métodos De Síntesis

The synthesis of DMTA can be achieved through a multistep process that involves the reaction of 2,6-dimethylbenzaldehyde with 3,4,5-trimethoxyphenylacetic acid to form the intermediate 2,6-dimethyl-3-(3,4,5-trimethoxyphenyl)acrylaldehyde. This intermediate is then reacted with an amine, such as methylamine, to form the final product, N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.

Aplicaciones Científicas De Investigación

DMTA has been studied for its potential therapeutic properties in a variety of biological systems. One area of research has focused on its ability to interact with the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite. DMTA has been shown to act as a partial agonist of the CB1 receptor, which is a key component of the endocannabinoid system.
Another area of research has focused on DMTA's ability to interact with the opioid system, which is involved in regulating pain and reward. DMTA has been shown to act as a partial agonist of the mu-opioid receptor, which is a key component of the opioid system.

Propiedades

Nombre del producto

N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Fórmula molecular

C20H23NO4

Peso molecular

341.4 g/mol

Nombre IUPAC

(E)-N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H23NO4/c1-13-7-6-8-14(2)19(13)21-18(22)10-9-15-11-16(23-3)20(25-5)17(12-15)24-4/h6-12H,1-5H3,(H,21,22)/b10-9+

Clave InChI

BPZFKVUFOSRBPM-MDZDMXLPSA-N

SMILES isomérico

CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC

SMILES canónico

CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.